molecular formula C14H23NO B1504825 3-Amino-2,6-di-tert-butylphenol CAS No. 400629-10-9

3-Amino-2,6-di-tert-butylphenol

Cat. No. B1504825
CAS RN: 400629-10-9
M. Wt: 221.34 g/mol
InChI Key: VCARCUTZCGGQOM-UHFFFAOYSA-N
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Description

“3-Amino-2,6-di-tert-butylphenol” is a derivative of “2,6-di-tert-butylphenol”, which is an organic compound used industrially as UV stabilizers and antioxidants for hydrocarbon-based products . It is also known as DBNP and is reported as a potential contaminant in submarines .


Synthesis Analysis

The synthesis of “2,6-di-tert-butylphenol” involves the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide . The synthesis of “3-Amino-2,6-di-tert-butylphenol” could involve similar processes with additional steps to introduce the amino group. For example, a series of metal complexes of the novel di-(2-picolyl)amine ligand with an antioxidant 2,6-di-tert-butylphenol pendant were synthesized .


Molecular Structure Analysis

The molecular structure of “2,6-di-tert-butylphenol” has been determined through rotational spectroscopy . The experimentally derived structural parameters were compared to the outcomes of quantum chemical calculations that can accurately account for dispersive interactions in the cluster .


Chemical Reactions Analysis

“2,6-di-tert-butylphenol” is known to react as weak organic acids . It is used as an antioxidant and is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers .


Physical And Chemical Properties Analysis

“2,6-di-tert-butylphenol” is a low-melting colorless solid . It has a molar mass of 206.32 g/mol . It is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide .

Mechanism of Action

As an antioxidant, “2,6-di-tert-butylphenol” works by donating a hydrogen atom, thus competing with the process of formation of another polymer according to the peroxy radical mechanism . It has excellent capability in scavenging O2−· and DPPH·, and effectively inhibits the oxidation of benzaldehyde .

Safety and Hazards

The LD50 of “2,6-di-tert-butylphenol” is 9200 mg/kg, indicating a low toxicity . It is designated by the U.S. Department of Transportation (DOT) as a marine pollutant . It causes skin irritation and is very toxic to aquatic life with long-lasting effects .

Future Directions

The high antioxidant activity of “3-Amino-2,6-di-tert-butylphenol” allows it to be suggested for future practical usage as a potential pharmacological agent with cytoprotective and antioxidant properties . It is also being considered for minimizing emissions to the environment as much as possible and addressing the additivity effect of many low-level emissions .

properties

IUPAC Name

3-amino-2,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-13(2,3)9-7-8-10(15)11(12(9)16)14(4,5)6/h7-8,16H,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCARCUTZCGGQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=C(C=C1)N)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679923
Record name 3-Amino-2,6-di-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,6-di-tert-butylphenol

CAS RN

400629-10-9
Record name 3-Amino-2,6-di-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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CC(C)(C)c1ccc([N+](=O)[O-])c(C(C)(C)C)c1O
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Synthesis routes and methods II

Procedure details

NaBH4 (433 mg, 11.45 mmol) was added to a solution of 2,6-di-tert-butyl-3-nitrophenol (950 mg, 3.780 mmol) and NiCl2 (1.24 g, 9.568 mmol) in methanol (15 mL) at −15° C. After the addition was complete, the reaction mixture was stirred for 20 seconds and water was added immediately and the reaction mixture was extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na2SO4 and evaporated in vacuo to afford 3-amino-2,6-di-tert-butyl-phenol (650 mg, 78%). 1H NMR (300 MHz, CDCl3) δ 6.92 (d, J=8.4 Hz, 1H), 6.24 (d, J=8.4 Hz, 1H), 5.39 (s, 1H), 1.62 (s, 9H), 1.39 (s, 9H); MS (ESI) m/z: 222.2 [M+H+].
Name
Quantity
433 mg
Type
reactant
Reaction Step One
Name
2,6-di-tert-butyl-3-nitrophenol
Quantity
950 mg
Type
reactant
Reaction Step One
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15 mL
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1.24 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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